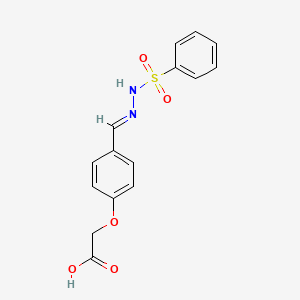
(4-(2-(Phenylsulfonyl)carbohydrazonoyl)phenoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation methods for (4-(2-(Phenylsulfonyl)carbohydrazonoyl)phenoxy)acetic acid are not extensively documented in the available literature. . The specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving the desired product. Industrial production methods for this compound are not well-established due to its specialized nature and limited commercial demand.
Chemical Reactions Analysis
(4-(2-(Phenylsulfonyl)carbohydrazonoyl)phenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the phenylsulfonyl group to a phenylsulfide group.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(4-(2-(Phenylsulfonyl)carbohydrazonoyl)phenoxy)acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of (4-(2-(Phenylsulfonyl)carbohydrazonoyl)phenoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The carbohydrazonoyl group may also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .
Comparison with Similar Compounds
(4-(2-(Phenylsulfonyl)carbohydrazonoyl)phenoxy)acetic acid can be compared with other similar compounds, such as:
(4-(2-(((Phenylsulfonyl)amino)acetyl)carbohydrazonoyl)phenoxy)acetic acid: This compound has an additional amino group, which can affect its reactivity and interactions.
(4-(2-(4-(Phenylsulfonyl)amino)benzoyl)carbohydrazonoyl)phenoxy)acetic acid:
These similar compounds highlight the versatility of the phenylsulfonyl and carbohydrazonoyl groups in modifying the chemical and biological properties of the molecules.
Properties
CAS No. |
765911-27-1 |
|---|---|
Molecular Formula |
C15H14N2O5S |
Molecular Weight |
334.3 g/mol |
IUPAC Name |
2-[4-[(E)-(benzenesulfonylhydrazinylidene)methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C15H14N2O5S/c18-15(19)11-22-13-8-6-12(7-9-13)10-16-17-23(20,21)14-4-2-1-3-5-14/h1-10,17H,11H2,(H,18,19)/b16-10+ |
InChI Key |
KCBAQQOOIWPYMN-MHWRWJLKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(C=C2)OCC(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















